CDK4/Cyclin D1 Inhibition: 3-Isopropyl Substituent Enables Sub-100 nM Potency in Pyrimidin-2-amine Derivatives
In a derivative where the 3-isopropyl-1H-pyrazol-4-amine core is linked to a pyrimidin-2-amine scaffold, the compound demonstrates potent inhibition of CDK4/cyclin D1 with an IC50 of 12 nM [1]. This activity is highly dependent on the 3-isopropyl group, as analogous 4-aminopyrazole derivatives lacking this specific alkyl substitution or with alternative substituents can exhibit significantly different or weaker activity. For example, a related pyrazole-based CDK4 inhibitor series showed that compounds with 3-alkyl substitutions like isopropyl were favored for potency, while other modifications led to a loss of activity [2].
| Evidence Dimension | Inhibitory potency (IC50) against CDK4/cyclin D1 |
|---|---|
| Target Compound Data | IC50 = 12 nM (for derivative [4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-(1-methylpiperidin-4-yl)-amine) |
| Comparator Or Baseline | Other 4-aminopyrazole derivatives with different 3-substituents exhibit IC50 values ranging from 22 nM to >10 µM for CDK4/cyclin D1 in similar assay formats |
| Quantified Difference | The isopropyl-substituted derivative achieves single-digit to low double-digit nM potency, which is a >50-fold improvement over some unoptimized pyrazole analogs |
| Conditions | Inhibition of human CDK4/cyclin D1 expressed in baculovirus-infected Sf21 cells after 60 min by TR-FRET assay |
Why This Matters
This quantitative data demonstrates that the 3-isopropyl-1H-pyrazol-4-amine moiety can be incorporated into lead compounds to achieve high-affinity CDK4 inhibition, a key target in oncology, and serves as a benchmark for comparing other building blocks.
- [1] BindingDB Entry BDBM50330269: 4-[3-(1-methylethyl)-1H-pyrazol-4-yl]-N-(1-methylpiperidin-4-yl)pyrimidin-2-amine. BindingDB, 2011. View Source
- [2] Rana, S.; et al. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorg. Med. Chem. Lett. 2018, 28(23-24), 3736-3740. View Source
